Structural and Synthetic Profiling of 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide: A Conformationally Constrained Peptidomimetic Scaffold
Structural and Synthetic Profiling of 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide: A Conformationally Constrained Peptidomimetic Scaffold
Executive Summary
In modern drug discovery, the transition from linear peptides to small-molecule therapeutics is frequently hindered by poor pharmacokinetic (PK) profiles, rapid proteolytic cleavage, and high entropic penalties upon target binding. To overcome these barriers, medicinal chemists employ conformationally constrained peptidomimetics.
This technical whitepaper provides an in-depth analysis of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2)[1]. As a highly specialized chiral building block, this scaffold leverages a lactam core to lock dihedral angles, mimicking bioactive peptide conformations while offering robust stability. We will explore its structural rationale, synthetic methodologies, and applications in protease inhibitor design.
Molecular Identity and Physicochemical Profiling
Before integrating a scaffold into a high-throughput screening (HTS) library or a lead optimization campaign, its physicochemical boundaries must be strictly defined. The core structure consists of a 3-amino-2-oxopiperidine (a δ -valerolactam derivative) conjugated to an N,N-dimethylacetamide moiety.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Descriptor |
| IUPAC Name | 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide |
| CAS Registry Number | 1342869-24-2[1] |
| Molecular Formula | C9H17N3O2 |
| Molecular Weight | 199.25 g/mol |
| SMILES String | O=C1C(N)CCCN1CC(=O)N(C)C |
| Scaffold Classification | Constrained lactam / Peptidomimetic |
| Hydrogen Bond Donors | 1 (Primary amine at C3) |
| Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens, one amine nitrogen) |
Structural Biology and Pharmacophore Rationale
As an application scientist, I frequently evaluate why a specific molecular geometry succeeds where others fail. The selection of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide is driven by precise structural causality:
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The Lactam Core (Conformational Restriction): Linear amino acids possess freely rotating ϕ and ψ dihedral angles, resulting in a massive entropic penalty when forced into a specific binding conformation within an enzyme's active site. The 6-membered piperidin-2-one ring restricts these angles, pre-organizing the molecule into a β -turn or extended transition-state mimic. This pre-organization increases binding affinity ( ΔG ) by minimizing entropy loss ( ΔS ).
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The N,N-Dimethylacetamide Appendage (Sub-pocket Targeting): Replacing a primary amide with a tertiary N,N-dimethyl amide removes a hydrogen bond donor. According to Lipinski's Rules, this modification enhances lipophilicity and membrane permeability. Furthermore, the bulky dimethyl groups provide an electronically rich, hydrophobic surface ideal for occupying the S1 or S2 sub-pockets of target proteases.
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The C3-Amine (Vector for Extension): The primary amine serves as the synthetic vector for coupling zinc-binding groups (ZBGs) or extended peptide chains, allowing modular assembly of the final drug candidate.
Pharmacophore mapping of the scaffold within a target protease active site.
Applications in Protease Inhibitor Development
This scaffold is predominantly utilized in the synthesis of inhibitors targeting metalloproteases and serine proteases. A notable example is its integration into inhibitors for Insulysin (IDE, EC 3.4.24.56) [2].
Insulysin is a zinc-dependent metalloprotease involved in the degradation of insulin and amyloid-beta. By utilizing the 3-amino-2-oxopiperidine core, researchers can construct inhibitors that resist degradation by Insulysin itself, while the N,N-dimethylacetamide group anchors the molecule securely within the enzyme's hydrophobic binding clefts. The C3-amine is typically functionalized with a hydroxamate or carboxylate to chelate the catalytic zinc ion.
Synthetic Methodology and Self-Validating Protocols
To ensure reproducibility and high yield, the synthesis of this scaffold must follow a strict, self-validating workflow. The process relies on a protection-alkylation-deprotection sequence.
Synthetic workflow for 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide.
Protocol A: Standardized Synthesis of the Scaffold
Step 1: Amine Protection
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Action: React 3-amino-2-piperidone with Di-tert-butyl dicarbonate (Boc 2 O) and Triethylamine (Et 3 N) in Dichloromethane (DCM) at 0°C to room temperature for 12 hours.
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Causality: The primary amine at C3 is highly nucleophilic. If left unprotected, it will undergo competitive alkylation during Step 2, leading to complex polymeric mixtures and catastrophic yield loss.
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Validation: TLC (Ninhydrin stain) should show the disappearance of the primary amine. LC-MS must confirm the[M+H]+ mass of the Boc-protected intermediate.
Step 2: N-Alkylation of the Lactam
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Action: Dissolve the Boc-protected intermediate in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes. Add 2-chloro-N,N-dimethylacetamide dropwise.
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Causality: The lactam N-H is weakly acidic (pKa ~15). NaH is selected over weaker bases (e.g., K 2 CO 3 ) to ensure complete and irreversible deprotonation. This maximizes the nitrogen's nucleophilicity, driving the reaction toward N-alkylation and actively preventing competing O-alkylation at the carbonyl oxygen.
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Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is fully converted to the alkylated product mass.
Step 3: Deprotection
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Action: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature. Evaporate the solvent and neutralize with saturated aqueous NaHCO 3 .
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Causality: TFA cleanly removes the Boc group via an acid-catalyzed mechanism. The dimethylacetamide group remains structurally intact because tertiary amides are highly resistant to acidic hydrolysis under these mild, non-aqueous conditions.
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Validation: 1 H NMR (in DMSO-d6) must show the disappearance of the 9-proton singlet at ~1.4 ppm (Boc group) and the appearance of the free amine protons.
Protocol B: High-Throughput FRET Assay for Protease Inhibition
Once the scaffold is functionalized into a final drug candidate, its efficacy must be validated.
Step 1: Reagent Preparation
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Action: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 µM ZnCl 2 , and 0.01% Triton X-100).
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Causality: The inclusion of 0.01% Triton X-100 is critical. It prevents the hydrophobic scaffold from forming colloidal aggregates in aqueous solution, which are known to cause false-positive promiscuous inhibition by sequestering the enzyme.
Step 2: Incubation
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Action: Pre-incubate the target enzyme (e.g., Insulysin) with varying concentrations of the synthesized inhibitor for 30 minutes at 37°C in a 384-well black microplate.
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Causality: Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring the calculated IC 50 reflects true active-site binding kinetics rather than a time-dependent artifact.
Step 3: Kinetic Readout
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Action: Add the fluorogenic peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH). Measure fluorescence continuously (Ex/Em = 320/405 nm) for 20 minutes.
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Causality: Measuring the initial velocity ( V0 ) of the fluorescence increase, rather than relying on a single endpoint measurement, ensures that substrate depletion does not artificially skew the inhibition curve.
References
- BLD Pharm Catalog: 2-(3-Amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 1342869-24-2)
- Information on EC 3.4.24.
